molecular formula C15H11N3O2 B4842512 2-hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide

2-hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B4842512
M. Wt: 265.27 g/mol
InChI Key: UQYUFAZPSXHZLR-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with pyridine-4-carboxamide under specific conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization to form the quinoline core. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and catalysts like copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of aqueous ethanol as a solvent, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of both the hydroxyl and pyridin-4-yl groups. These functional groups contribute to its distinct chemical properties and potential biological activities. The combination of these groups in a single molecule enhances its ability to interact with various biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-oxo-N-pyridin-4-yl-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14-9-12(11-3-1-2-4-13(11)18-14)15(20)17-10-5-7-16-8-6-10/h1-9H,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYUFAZPSXHZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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